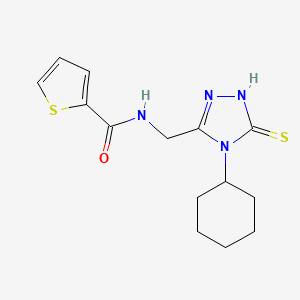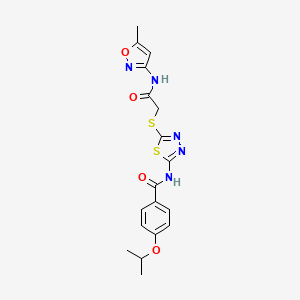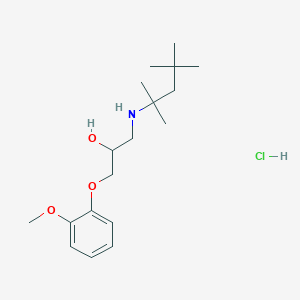
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide, also known as CTMTC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to bind to certain proteins involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to reduce inflammation and cancer cell proliferation, while also exhibiting anti-microbial properties. In materials science, this compound has been used to synthesize organic semiconductors with improved charge transport properties. In catalysis, this compound has been used as a ligand to facilitate various transition metal-catalyzed reactions.
实验室实验的优点和局限性
One of the main advantages of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is its versatility, as it can be used in various fields and applications. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects in certain cell lines. Therefore, appropriate safety measures should be taken when working with this compound in the lab.
未来方向
There are several potential future directions for research on N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide. One area of interest is the development of this compound-based materials with improved properties for electronic and optoelectronic applications. Another area of interest is the further investigation of this compound's anti-inflammatory and anti-cancer properties, with the goal of developing new therapeutics. Additionally, the use of this compound as a ligand in catalysis could be further explored, with the aim of developing new, more efficient catalytic systems.
合成方法
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexyl isothiocyanate with 4-amino-1,2,4-triazole in the presence of a catalyst. The resulting product is then reacted with 2-bromo-thiophene-3-carboxylic acid to produce this compound.
科学研究应用
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In materials science, this compound has been used to synthesize novel organic semiconductors with potential applications in electronic devices. In catalysis, this compound has been used as a ligand in transition metal-catalyzed reactions.
属性
IUPAC Name |
N-[(4-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c19-13(11-7-4-8-21-11)15-9-12-16-17-14(20)18(12)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOMTFZEJXOQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2909223.png)


![(Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2909226.png)

![4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B2909228.png)
![Methyl 2-[[1-methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetate](/img/structure/B2909230.png)
![N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2909235.png)


![2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2909241.png)
![5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide](/img/structure/B2909242.png)